3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 396720-75-5
Cat. No.: VC7676259
Molecular Formula: C19H16N4O4S
Molecular Weight: 396.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396720-75-5 |
|---|---|
| Molecular Formula | C19H16N4O4S |
| Molecular Weight | 396.42 |
| IUPAC Name | 3-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H16N4O4S/c1-27-15-4-2-3-12(9-15)19(24)20-18-16-10-28-11-17(16)21-22(18)13-5-7-14(8-6-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
| Standard InChI Key | UJHTUSRQYKGNIO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Synthesis of Thienopyrazole Derivatives
Thienopyrazole derivatives, such as 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, typically involve multi-step organic reactions. Key steps include:
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Step 1: Formation of the thienopyrazole core, which can be achieved through various cyclization reactions.
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Step 2: Introduction of the benzamide moiety, often through amide coupling reactions.
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Step 3: Addition of methoxy groups, which can be done via methylation reactions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | Thieno and pyrazole precursors |
| 2 | Amide Coupling | Benzoyl chloride, amine |
| 3 | Methylation | Methanol, base |
Biological Activities of Thienopyrazole Derivatives
Thienopyrazoles have been extensively studied due to their pharmacological significance, including:
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Anti-inflammatory Properties: These compounds can modulate pathways related to inflammation, making them potential candidates for treating inflammatory diseases.
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Anticancer Properties: Research indicates that thienopyrazoles may inhibit cancer cell proliferation by interacting with specific biological targets.
| Property | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
| Anticancer | Inhibition of cancer cell proliferation | Cancer therapy |
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